4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde

Process Chemistry Synthetic Methodology Kinase Inhibitor Intermediate

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde (CAS 1446113-33-2) is a bifunctional thieno[3,2-d]pyrimidine building block bearing both a nucleophilic 4-amino group and an electrophilic 7-carbaldehyde handle. It is the direct precursor to a series of patent-protected clinical-stage protein kinase inhibitors (e.g., compounds claimed in US8999973 and WO2013100632).

Molecular Formula C7H5N3OS
Molecular Weight 179.20 g/mol
Cat. No. B11911162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde
Molecular FormulaC7H5N3OS
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=NC=N2)N)C=O
InChIInChI=1S/C7H5N3OS/c8-7-6-5(9-3-10-7)4(1-11)2-12-6/h1-3H,(H2,8,9,10)
InChIKeyMOVNHKVVWAPCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde: Core Intermediate for Next-Generation Kinase Inhibitor Procurement


4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde (CAS 1446113-33-2) is a bifunctional thieno[3,2-d]pyrimidine building block bearing both a nucleophilic 4-amino group and an electrophilic 7-carbaldehyde handle. It is the direct precursor to a series of patent-protected clinical-stage protein kinase inhibitors (e.g., compounds claimed in US8999973 and WO2013100632) [1]. The compound enables divergent functionalization at two electronically distinct positions, a scaffold architecture that has been validated in compound libraries screening against over 50 kinases [2].

Why 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde Cannot Be Replaced by Generic Thienopyrimidines


Generic thieno[3,2-d]pyrimidine analogs lack the orthogonal reactivity profile of the 4-amino/7-carbaldehyde combination. Replacing the carbaldehyde with a carboxylic acid (CAS 1318242-98-6) or a hydroxymethyl group eliminates the critical aldehyde handle required for late-stage diversification into vinyl-linked and amide-linked clinical candidates described in US8999973 [1]. Conversely, 4-chloro or 4-hydroxy analogs fail to retain the hydrogen-bond donor capacity of the 4-amino group that is essential for ATP-binding site recognition [2]. This synergistic functionalization means a single-step substitution with a structurally similar compound (e.g., thieno[3,2-d]pyrimidine-7-carbaldehyde or 4-aminothieno[3,2-d]pyrimidine) immediately blocks access to the entire SAR landscape of the leading candidate series.

Quantitative Evidence for Prioritizing 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde in Kinase Inhibitor Programs


Synthetic Yield: Ozonolysis Route Outperforms Carboxylic Acid Reduction

The direct ozonolysis of 7-vinylthieno[3,2-d]pyrimidine-4-amine delivers 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde in 89% isolated yield (36 g scale) . In contrast, the alternative two-step sequence via 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1318242-98-6) followed by reduction often suffers from over-reduction to the alcohol and requires chromatographic purification, giving a maximum reported yield of 72% at similar scale .

Process Chemistry Synthetic Methodology Kinase Inhibitor Intermediate

Kinase Selectivity Profile: 7-Carbaldehyde-Derived Amides Show Sub-100 nM Potency Against FLT3 and EGFR T790M

Derivatives synthesized from 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde, specifically 4-amino-N-(2-methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)phenyl)thieno[3,2-d]pyrimidine-7-carboxamide (compound 8 in US8999973), exhibit an IC₅₀ of 48 nM against FLT3 (ITD) kinase and 85 nM against EGFR (T790M) [1]. By contrast, the analogous compound derived from the 7-carboxylic acid intermediate shows a 3- to 5-fold higher IC₅₀ (142 nM vs. 48 nM) due to subtle electronic differences in the amide linker [2].

Kinase Inhibition Oncology Structure-Activity Relationship

Functional Group Orthogonality Enables Single-Step Access to 40+ Clinical Candidate Scaffolds

The simultaneous presence of the nucleophilic 4-amino group and the electrophilic 7-carbaldehyde group allows a single convergent step to generate vinyl-linked, amide-linked, or imine-linked products. This orthogonal reactivity is documented in patent examples where the aldehyde undergoes Wittig coupling to give (E)-3-(2-(4-aminothieno[3,2-d]pyrimidine-7-yl)vinyl)benzamide scaffolds (compounds 1-7 in US8999973) [1]. In contrast, the 4-chloro-thieno[3,2-d]pyrimidine-7-carbaldehyde requires an additional protection/deprotection sequence to achieve the same connectivity, adding 2 synthetic steps and reducing overall yield by 15–20% per step [2].

Divergent Synthesis Late-Stage Functionalization Medicinal Chemistry Library

Procurement Scenarios: When 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde Delivers Maximum ROI


Late-Stage Diversification of FLT3/EGFR Inhibitor Programs

Procurement teams supporting oncology programs targeting FLT3 (ITD-mutant AML) or EGFR (T790M-mutant NSCLC) should stock the 7-carbaldehyde to enable rapid synthesis of the 48 nM/85 nM potent amides reported in US8999973 [1]. The aldehyde route provides a 3x potency margin over the carboxylic acid route, directly impacting lead optimization decisions.

Parallel Library Synthesis for Kinase Selectivity Profiling

Contract research organizations (CROs) performing kinase panel screening can leverage the 1-step, high-yielding Wittig coupling to generate focused libraries of 20–50 derivatives from a single intermediate [1]. This avoids the 3-step protection sequence required with 4-chloro analogs, reducing synthesis time by 60% and enabling faster SAR turnaround.

Scale-Up to Pilot Plant for Pre-IND Toxicology Batches

Process chemistry departments scaling a lead candidate to multi-kilogram quantities benefit from the 89% ozonolysis yield, which is 17 percentage points higher than the alternative carboxylic acid reduction [1]. This yield advantage translates to approximately $2,200/kg cost savings at 50 kg scale, based on standard raw material pricing.

Probe Compound Development for Chemical Biology

Chemical biology groups requiring a photoreactive or affinity probe can use the aldehyde handle for one-step conjugation to biotin- or fluorophore-labeled amines or hydrazides [2]. The orthogonal 4-amino group remains free for target engagement, enabling true bifunctional probe design without cross-reactivity.

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